(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine
Description
The compound "(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine" features a chromen-imine core substituted with a 1,3-benzodiazole (benzimidazole) moiety at position 3, a methoxy group at position 6, and a 3-methylphenyl group at the imine nitrogen.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methylphenyl)chromen-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-15-6-5-7-17(12-15)25-24-19(23-26-20-8-3-4-9-21(20)27-23)14-16-13-18(28-2)10-11-22(16)29-24/h3-14H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONZQMOUNMNJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.
Construction of the Chromen-2-imine Core: This step might involve the condensation of a suitable aldehyde with an amine, followed by cyclization.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the imine nitrogen.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodiazole or chromen rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology
Medicine
In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of “(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine” would depend on its specific application. For instance, if it is being studied as a drug candidate, its mechanism might involve binding to a specific enzyme or receptor, thereby modulating a biological pathway.
Comparison with Similar Compounds
Structural Analogs
The target compound shares structural motifs with several heterocyclic systems, including benzodithiazines, coumarins, and benzothiazole derivatives. Key comparisons include:
Structural Insights :
- The benzodiazole group in the target compound may enhance π-π stacking interactions compared to benzothiazole in or benzodithiazine in .
- The 6-methoxy group likely increases electron density on the chromen ring, similar to methoxy-substituted coumarins .
- The 3-methylphenyl substituent may sterically hinder reactivity at the imine nitrogen, contrasting with smaller groups like acetyl or hydrazino in analogs .
Spectroscopic Profiles
Key spectroscopic data for comparison:
- The C=N imine stretch in the target (~1605 cm⁻¹) aligns with benzodithiazine derivatives .
- Methoxy protons in similar compounds resonate at δ 3.66–3.69 , suggesting comparable electronic environments.
Potential Bioactivities
- Benzodithiazines : Used in experimental phasing of macromolecules due to robust crystallinity .
- Coumarins: Known for anticoagulant and fluorescent properties .
- Benzothiazoles: Explored in cancer research (e.g., ferroptosis induction in oral squamous cell carcinoma) .
The target’s benzodiazole group may confer metal-binding capabilities, analogous to N,O-bidentate directing groups in catalytic applications .
Biological Activity
The compound (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine is a synthetic organic molecule known for its complex structure and potential biological activities. It features a benzodiazole ring , a methoxy group , and a chromen-2-imine core , which contribute to its reactivity and interaction with biological systems. The molecular formula is with a molecular weight of approximately 381.435 g/mol .
Chemical Structure and Reactivity
The structural components of the compound allow for various chemical reactions, including:
- Nucleophilic attacks due to the chromen-2-imine structure.
- Electrophilic aromatic substitution reactions involving the benzodiazole moiety.
These properties are crucial for understanding how the compound interacts with biological targets and its potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits diverse biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Antioxidant Properties : The presence of methoxy groups can enhance the antioxidant capacity of the compound, making it a candidate for further studies in oxidative stress-related conditions.
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's.
1. Antimicrobial Activity
A study evaluated the antimicrobial effects of several benzodiazole derivatives, including similar compounds to this compound. Results indicated that these derivatives exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents .
2. Acetylcholinesterase Inhibition
Research has shown that coumarin-based compounds can serve as effective AChE inhibitors. A derivative structurally related to our compound demonstrated an IC50 value of 2.7 µM in inhibiting AChE activity, highlighting the potential for developing therapeutics for Alzheimer’s disease .
3. Antioxidant Activity
In vitro studies have demonstrated that compounds with methoxy substitutions exhibit enhanced antioxidant properties. This activity was assessed using DPPH radical scavenging assays, where similar compounds showed promising results in reducing oxidative stress markers .
Data Table: Biological Activities Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
